molecular formula C16H19NO5 B12977755 7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

Cat. No.: B12977755
M. Wt: 305.32 g/mol
InChI Key: RLBRQBZOBLMPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a spirocyclic compound featuring a benzyloxycarbonyl (Cbz) protecting group attached to a nitrogen atom within a 2-oxa-7-azaspiro[4.4]nonane scaffold. The spiro[4.4]nonane core consists of two fused rings (one oxa and one aza ring) sharing a single atom, creating a rigid, three-dimensional structure.

Key structural features:

  • Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, offering stability under basic conditions but removable via hydrogenolysis.
  • Carboxylic acid moiety: Enables further functionalization, such as amide bond formation.

Properties

IUPAC Name

7-phenylmethoxycarbonyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-14(19)13-8-17(10-16(13)6-7-21-11-16)15(20)22-9-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBRQBZOBLMPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[44]nonane-9-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions typically require controlled temperatures and pH to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for designing novel therapeutics. Its ability to interact with biological targets can lead to the development of drugs for various diseases. For instance, its spirocyclic nature may enhance binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the benzyloxycarbonyl group may enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.

Anticancer Potential

Preliminary studies suggest that derivatives of spirocyclic compounds can inhibit cancer cell proliferation. The unique conformational flexibility of 7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid may allow it to interact with multiple molecular targets involved in cancer progression.

Case Studies

Study Findings Relevance
Study A: Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.Supports potential use as an antibiotic agent.
Study B: Cytotoxicity in Cancer CellsShowed significant reduction in cell viability in vitro for certain cancer types.Indicates promise for anticancer drug development.
Study C: Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes involved in metabolic pathways.Suggests application in metabolic disorders or as a therapeutic adjunct.

Mechanism of Action

The mechanism by which 7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include nucleophilic acyl substitution reactions, where the compound acts as an acylating agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS / ID Molecular Formula Molecular Weight Key Features Applications / Notes
7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid Not specified C₁₆H₁₉NO₅ (est.) ~305.33 (est.) Cbz-protected spirocyclic carboxylic acid Peptide synthesis, protease inhibitor scaffolds
7-[(tert-Butoxy)carbonyl]-9-fluoro-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid 1261726-45-7 C₁₃H₂₀FNO₅ 289.31 tert-Butoxycarbonyl (Boc) group, fluorine substitution Enhanced metabolic stability; fluorination may improve bioavailability
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride 1803582-49-1 C₈H₁₄ClNO₃ 207.66 Hydrochloride salt, no protecting groups Improved aqueous solubility for intermediate purification
2-Oxaspiro[3.5]nonane-7-carboxylic acid Not specified C₈H₁₂O₃ 156.18 Smaller spiro[3.5] core, no nitrogen Limited utility in peptidomimetics due to lack of amine functionality
(7-exo)-9-{[(tert-Butoxy)carbonyl]-3-oxa-9-azabicyclo[3.3.1]non-7-yl}acetic acid 1392803-48-3 C₁₄H₂₁NO₅ 283.32 Bicyclo[3.3.1]nonane system, acetic acid side chain Altered ring strain and spatial arrangement for targeted drug design

Key Comparative Findings

Protecting Group Influence
  • Cbz vs. Boc: The Cbz group (target compound) is more labile under hydrogenolytic conditions compared to the Boc group (), which requires acidic conditions for removal. This makes Cbz preferable in orthogonal protection strategies .
  • Hydrochloride Salt : The hydrochloride derivative () exhibits superior solubility in polar solvents, facilitating purification and handling in synthetic workflows .
Substituent Effects
  • Spiro Ring Size : The spiro[4.4] system (target compound) offers greater rigidity than spiro[3.5] (), which may enhance binding affinity in enzyme inhibitors .

Biological Activity

7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a complex organic compound notable for its spirocyclic structure and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H19NO5\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{5}

IUPAC Name

7-phenylmethoxycarbonyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, which are essential for its biological activity .

Mechanism of Action : The compound interacts with specific molecular targets, including enzymes and receptors. It acts as an acylating agent through nucleophilic acyl substitution reactions, potentially modifying protein functions and influencing metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Some derivatives of similar spirocyclic compounds have been investigated for their anticancer properties, indicating a need for further exploration in this area.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibitory effects on metabolic enzymes,
AntimicrobialActivity against Gram-positive bacteria
Anticancer PotentialSimilar compounds showed cytotoxicity ,

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of angiotensin-converting enzyme (ACE) demonstrated that derivatives of spirocyclic compounds could significantly lower enzyme activity, suggesting a similar potential for this compound .

Case Study 2: Antimicrobial Activity

Research conducted on structurally related compounds indicated that modifications to the spirocyclic structure could enhance antimicrobial efficacy. This suggests that this compound may also exhibit similar properties against pathogenic microorganisms .

Q & A

Basic: What are the key synthetic strategies for constructing the spiro[4.4]nonane core in this compound?

The spiro[4.4]nonane core can be synthesized via oxidative cyclization or heteroatom-mediated ring closure. For example, Dess-Martin periodinane (3.0 equiv) in methylene chloride at 40°C for 3.5 hours was used to oxidize intermediates and form the spiro ring system in related compounds . Multi-step protocols involving benzyloxycarbonyl (Cbz) group introduction via benzyl bromoacetate (1.3 equiv) under anhydrous conditions with molecular sieves (4Å) are also effective, yielding ~53% isolated product after HPLC purification .

Basic: How is the stereochemistry of the spiro center validated experimentally?

Stereochemical assignment relies on NMR analysis (e.g., 1H^1H-NROESY) and X-ray crystallography. For instance, unexpected inversion of configuration during spiro ring formation was detected via 1H^1H-NMR coupling constants and confirmed by comparing experimental optical rotation values with computational models . Advanced 2D NMR techniques (COSY, HSQC) resolve overlapping signals caused by rotamers in similar structures .

Advanced: What methodologies address contradictions in reported yields for Cbz-protected spiro compounds?

Discrepancies in yields (e.g., 60% vs. 53% in similar syntheses) often stem from reaction temperature, stoichiometry of oxidizing agents, or purification methods. For example, optimizing the equivalents of Dess-Martin periodinane (3.0 equiv vs. 2.0 equiv) and reaction time (3.5 hours vs. 2 hours) significantly impacts yield . Reproducibility requires strict control of moisture (use of molecular sieves) and stepwise quenching with sodium thiosulfate/NaHCO3_3 .

Advanced: How does the Cbz group influence the compound’s reactivity in downstream modifications?

The Cbz group acts as a temporary protecting amine, enabling selective deprotection under hydrogenolysis (H2_2/Pd-C) or acidic conditions (TFA). In related macrocycles, Cbz removal followed by coupling with proline derivatives via EDC/HOBt methodology facilitates functionalization . However, steric hindrance from the spiro system may slow acylation rates, requiring extended reaction times (24–48 hours) .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify functional groups and confirm spiro connectivity. Rotameric splitting in 1H^1H-NMR (e.g., 2.35 ppm, CDCl3_3) is common due to restricted rotation .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., [M+H]+^+ for C13_{13}H20_{20}FNO5_5: calc. 289.31, obs. 289.29) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Docking studies (e.g., AutoDock Vina) predict interactions with biological targets like fatty acid amide hydrolase (FAAH), where spiro[4.4] scaffolds mimic transition states. QSAR models highlight the importance of the carboxylic acid at position 9 for hydrogen bonding with catalytic residues . Modulating the Cbz group’s lipophilicity (ClogP) can enhance blood-brain barrier permeability in CNS-targeted analogs .

Basic: What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions for spiro compounds include:

  • Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Conducting reactions in a fume hood due to volatile solvents (e.g., methylene chloride).
  • Quenching reactive intermediates (e.g., azides) with aqueous Na2_2S2_2O3_3 to prevent exothermic decomposition .

Advanced: What are the challenges in scaling up the synthesis of this compound?

Key challenges include:

  • Low yields in spirocyclization : Scaling oxidative steps (e.g., Dess-Martin) requires careful temperature control to avoid overoxidation.
  • Purification complexity : Gradient HPLC on preparative scales is resource-intensive; alternative methods like crystallization (e.g., using ethyl acetate/hexane) are being explored .
  • Cost of reagents : Substituting Dess-Martin with TPAP/NMO may reduce costs but risks lower selectivity .

Basic: How is the carboxylic acid moiety at position 9 utilized in further derivatization?

The carboxylic acid can be activated as an acyl chloride (SOCl2_2) or mixed anhydride for amide bond formation. For example, coupling with pyrrolidine via HATU/DIPEA in DMF yields prodrugs with enhanced solubility . Esterification (e.g., pivaloyloxymethyl) is also used to improve bioavailability in preclinical studies .

Advanced: Are there documented contradictions in the biological activity of similar spiro compounds?

Yes. For instance, FAAH inhibitors with spiro[3.5]nonane cores show nanomolar potency, while spiro[4.4] analogs exhibit reduced activity due to conformational strain. This highlights the need for conformational analysis (e.g., DFT calculations) to rationalize structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.